molecular formula C11H14BrN3O3 B14907543 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide

2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide

Cat. No.: B14907543
M. Wt: 316.15 g/mol
InChI Key: AAMQOFBSKQQGOU-UHFFFAOYSA-N
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Description

2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide is an organic compound characterized by the presence of a bromo-nitrophenyl group attached to a dimethylacetamide moiety

Preparation Methods

The synthesis of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-nitroaniline and N,N-dimethylacetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and bromo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide.

    Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Scientific Research Applications

2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The nitro and bromo groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.

Comparison with Similar Compounds

2-((4-Bromo-2-nitrophenyl)(methyl)amino)-N,N-dimethylacetamide can be compared with similar compounds such as:

    4-Bromo-2-nitroaniline: This compound shares the bromo-nitrophenyl group but lacks the dimethylacetamide moiety.

    2-((4-Bromo-2-aminophenyl)(methyl)amino)-N,N-dimethylacetamide: This derivative is formed by the reduction of the nitro group to an amino group.

    4-Bromo-2-nitrophenol: This compound has a hydroxyl group instead of the dimethylacetamide moiety.

Properties

Molecular Formula

C11H14BrN3O3

Molecular Weight

316.15 g/mol

IUPAC Name

2-(4-bromo-N-methyl-2-nitroanilino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H14BrN3O3/c1-13(2)11(16)7-14(3)9-5-4-8(12)6-10(9)15(17)18/h4-6H,7H2,1-3H3

InChI Key

AAMQOFBSKQQGOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CN(C)C1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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